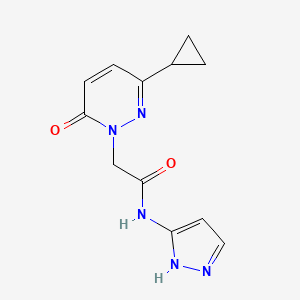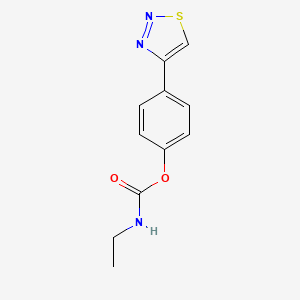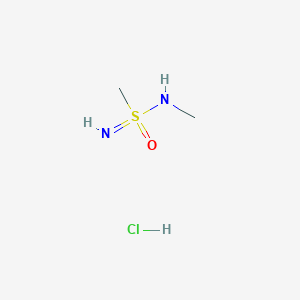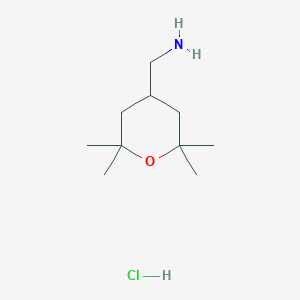
N1-mesityl-N2-(thiophen-2-ylmethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-mesityl-N2-(thiophen-2-ylmethyl)oxalamide, also known as MTOA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. MTOA belongs to the oxalamide family, which is known for its diverse range of properties and applications.
Scientific Research Applications
Catalysis in Coupling Reactions
N1-mesityl-N2-(thiophen-2-ylmethyl)oxalamide derivatives have been identified as effective catalysts in copper-catalyzed coupling reactions. The Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide system is notably effective for Goldberg amidation with (hetero)aryl chlorides, which have been challenging to catalyze efficiently with Cu-catalysis. This reaction is liberalized towards a variety of functionalized (hetero)aryl chlorides and a wide range of aromatic and aliphatic primary amides, yielding good to excellent outcomes. The system also facilitates the arylation of lactams and oxazolidinones, achieving intramolecular cross-coupling products (De, Yin, & Ma, 2017).
Ligand Discovery for Catalysis
A pharmaceutical compound library search combined with high throughput screening identified N,N’‐bis(thiophene‐2‐ylmethyl)oxalamide as a versatile ligand for copper‐catalyzed C−O cross-couplings. This discovery enables the preparation of biarylethers and phenols under mild conditions, showcasing the potential of leveraging molecular diversity in drug libraries for catalysis research (Chan et al., 2019).
Synthetic Methodology Development
The compound has been explored in the development of novel synthetic methodologies. A novel one-pot synthetic approach utilizing 3-(2-nitroaryl)oxirane-2-carboxamides leads to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides via Meinwald rearrangement and new rearrangement sequences. This provides a straightforward, high-yielding route to both anthranilic acid derivatives and oxalamides, demonstrating the compound's utility in synthesizing complex organic molecules (Mamedov et al., 2016).
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)-N'-(2,4,6-trimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-10-7-11(2)14(12(3)8-10)18-16(20)15(19)17-9-13-5-4-6-21-13/h4-8H,9H2,1-3H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDZRADVPPBORI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-amine](/img/structure/B2458792.png)

![N-[4-(tert-butyl)-2,6-dimethylphenyl]-2-chloroacetamide](/img/structure/B2458797.png)

![Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride](/img/structure/B2458802.png)
![1-[5-(2-hydroxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one](/img/structure/B2458804.png)



![4-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1-methylpyrrolidin-2-one](/img/structure/B2458809.png)
![N-[1-(5-bromo-2-furoyl)piperidin-4-yl]-4-methoxybenzenesulfonamide](/img/structure/B2458810.png)



